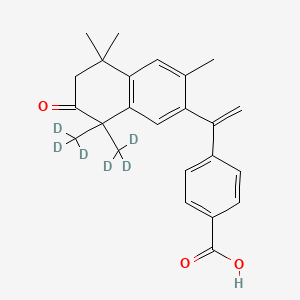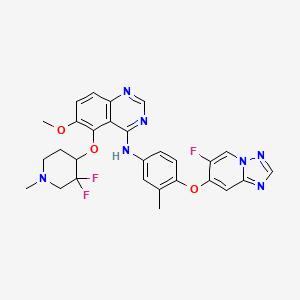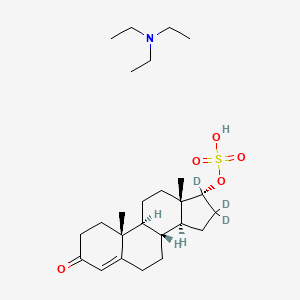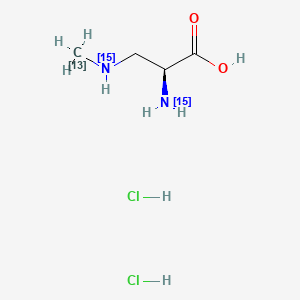
"beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride"
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is a labeled version of A-aminomethyl-L-alanine, where the carbon and nitrogen atoms are isotopically enriched with 13C and 15N, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, protein synthesis, and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves the incorporation of isotopically labeled precursors. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled formaldehyde and 15N-labeled ammonia.
Reaction: These precursors undergo a series of reactions, including condensation and reduction, to form the labeled A-aminomethyl-L-alanine.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and amino acid metabolism.
Medicine: Utilized in research related to neurological diseases and metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
A-aminomethyl-L-alanine: The non-labeled version of the compound.
A-aminomethyl-D-alanine: The D-isomer of the compound.
A-aminomethyl-L-alanine-13C: Labeled with 13C only.
A-aminomethyl-L-alanine-15N: Labeled with 15N only.
Uniqueness
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is unique due to its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds. This dual labeling enhances the accuracy and depth of research in metabolic and biochemical studies.
Propriétés
Formule moléculaire |
C4H12Cl2N2O2 |
|---|---|
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-((113C)methyl(15N)amino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1/i1+1,5+1,6+1;; |
Clé InChI |
DQQXGBNMBHWGPT-XIKOEDRCSA-N |
SMILES isomérique |
[13CH3][15NH]C[C@@H](C(=O)O)[15NH2].Cl.Cl |
SMILES canonique |
CNCC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


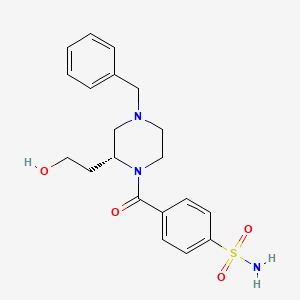
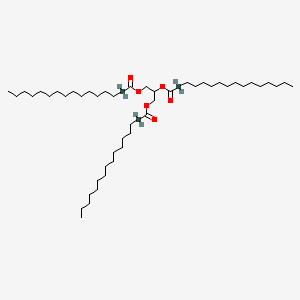
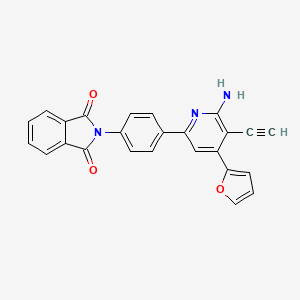
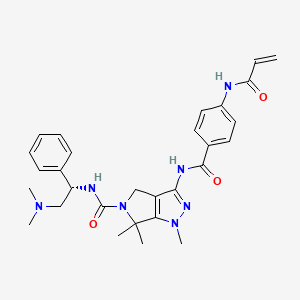
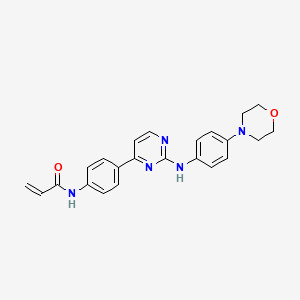
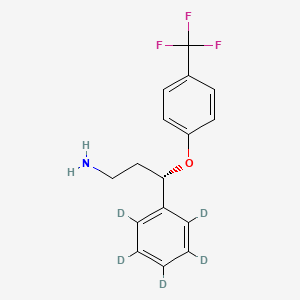
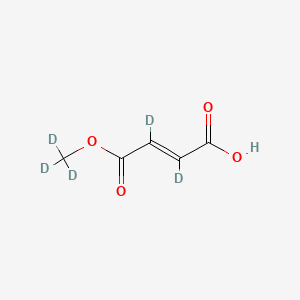
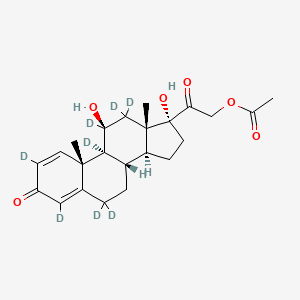

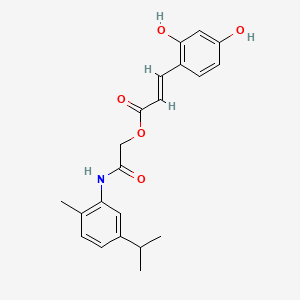
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
